2-(Prop-1-EN-2-YL)-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53744-54-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-9H-fluorene |
InChI |
InChI=1S/C16H14/c1-11(2)12-7-8-16-14(9-12)10-13-5-3-4-6-15(13)16/h3-9H,1,10H2,2H3 |
InChI Key |
HUDWMFPIYVQISM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prop 1 En 2 Yl 9h Fluorene and Its Derivatives
Established Synthetic Pathways for Fluorene (B118485) Core Functionalization
The synthesis of fluorene derivatives, including the parent structure for 2-(prop-1-en-2-yl)-9H-fluorene, relies heavily on established pathways that allow for precise functionalization of the fluorene nucleus. These methods primarily involve the introduction of substituents at the 2, 7, and 9 positions.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, providing efficient routes to arylated, vinylated, and alkynylated fluorene derivatives. nobelprize.org These reactions are characterized by their mild conditions and high tolerance for various functional groups, making them suitable for complex molecule synthesis. nobelprize.org
The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of biaryl compounds and has been extensively applied to the functionalization of fluorenes. mdpi.com The reaction typically involves the coupling of an organoboron compound, such as a fluorenylboronic acid or its ester, with an aryl halide or triflate in the presence of a palladium catalyst and a base. mdpi.comacs.org
Key starting materials for these protocols are often 2,7-dihalogenated fluorenes, which can undergo double Suzuki-Miyaura cross-coupling reactions to yield symmetrically substituted derivatives. researchgate.net For instance, the polymerization of monomers like 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki polycondensation has been demonstrated to produce well-defined polyfluorenes. acs.org This catalyst-transfer condensation polymerization (CTCP) allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. rsc.org
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate or palladium tetrakis(triphenylphosphine), often paired with phosphine ligands like triphenylphosphine or tri-tert-butylphosphine. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Fluorene Functionalization
| Fluorene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2,7-Dichlorofluorene | Di-ortho-substituted arylboronic acids | N-heterocyclic carbene Pd catalyst | Sterically hindered 2,7-diaryl fluorenes | researchgate.net |
| 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Self-condensation | tBu3PPd(Ph)Br | Poly(9,9-dioctyl-2,7-fluorene) | acs.org |
| Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | Self-condensation | Pd2(dba)3·CHCl3/t-Bu3P | Poly[2,7-(9,9-dihexylfluorene)] | rsc.org |
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.org
In the context of fluorene chemistry, the Sonogashira reaction is frequently used to introduce ethynyl groups at the 2 and 7 positions of the fluorene core, starting from 2,7-dihalofluorenes. researchgate.netresearchgate.net These ethynyl-functionalized fluorenes are valuable building blocks for more complex conjugated systems and polymers. scientific.net For example, 9,9-didecyl-2,7-diethynyl-9H-fluorene can be synthesized from the corresponding 2,7-dibromo precursor. nih.gov The reaction conditions are generally mild, allowing for the synthesis of complex molecules with diverse functionalities. wikipedia.org
Table 2: Sonogashira Coupling for Fluorene Alkynylation
| Fluorene Substrate | Coupling Partner | Catalyst System | Base | Product | Reference |
|---|---|---|---|---|---|
| 2,7-Dibromo-9,9-didecyl-9H-fluorene | Terminal Alkynes | Pd(PPh3)2Cl2 / CuI | Et3N | 2,7-Dialkynyl-9,9-didecyl-9H-fluorene | researchgate.net |
| 3,6-Dibromo-9H-fluoren-9-one | Terminal Alkynes | Diacetatobis(triphenylphosphine)palladium(II) | Amine | 3,6-Bisethynyl-9H-fluoren-9-one derivatives | researchgate.net |
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction has proven effective for the vinylation of the fluorene nucleus. A notable application is the synthesis of fluorene derivatives bearing carbazole units, such as 9,9-bis[4'-(9''-carbazovinylene)phenyl]fluorene, which is formed through the Heck reaction of 9,9-bis(4'-iodophenyl)fluorene and N-vinylcarbazole. nih.gov
Domino reactions incorporating the Heck mechanism have also been developed. For instance, a sequence of Mizoroki-Heck and reductive Heck reactions between cyclic diaryliodonium salts and terminal alkenes provides a pathway to construct a diverse range of substituted fluorenes. researchgate.net The reaction typically employs a palladium catalyst like palladium(II) acetate and a base. mdpi.com
Table 3: Heck Coupling for Fluorene Vinylation
| Fluorene Substrate | Coupling Partner | Catalyst | Base | Product Example | Reference |
|---|---|---|---|---|---|
| 9,9-Bis(4'-iodophenyl)fluorene | N-vinylcarbazole | Not specified | Not specified | 9,9-Bis[4'-(9''-carbazovinylene)phenyl]fluorene | nih.gov |
| Cyclic diaryliodoniums | Terminal alkenes | Palladium catalyst | Et3N / HCOONa | Substituted fluorenes | researchgate.net |
The methylene bridge at the C9 position of the 9H-fluorene system is acidic, making it susceptible to deprotonation and subsequent alkylation or arylation. This functionalization is crucial for modulating the solubility and solid-state packing of fluorene-based materials.
Traditional methods for 9-alkylation often involve the reaction of 9-lithofluorene with haloalkanes. nih.gov More recent, greener approaches utilize alcohols as alkylating agents in the presence of a base or catalyst. A simple and efficient protocol uses potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with various alcohols, affording 9-monoalkylfluorenes in high yields under mild conditions. nih.gov Another approach employs nickel catalysis to achieve sp³ C–H alkylation of 9H-fluorene, again using alcohols as the source of the alkyl groups. These base-catalyzed methods often proceed through the formation of a 9-alkylidenefluorene intermediate, followed by a reduction step. nih.govacs.org
While functionalization of a pre-existing fluorene core is common, the construction of the tricyclic system itself through cyclization and annulation is also a fundamental strategy. These methods often build the fluorene skeleton from biphenyl precursors.
Palladium-catalyzed intramolecular C-H activation or arylation is a powerful tool for this purpose. acs.org For example, palladium-catalyzed tandem reactions that combine a Suzuki cross-coupling with a C(sp³)-H bond activation and cyclization can lead to substituted fluorenes in a single step. nih.govsemanticscholar.org Similarly, palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling has been used to synthesize fluorene-9-carboxamides. nih.gov Other strategies involve the cyclization of biarylcarboxylic acids to form fluorenones, which can then be reduced to the corresponding fluorenes. organic-chemistry.org Annulation strategies, such as the Robinson annulation following a Michael reaction, have also been employed to construct the fluorene framework. mdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9H-fluorene |
| Palladium(II) acetate |
| Triphenylphosphine |
| Tri-tert-butylphosphine |
| Palladium tetrakis(triphenylphosphine) |
| 2,7-Dichlorofluorene |
| 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Poly(9,9-dioctyl-2,7-fluorene) |
| tBu3PPd(Ph)Br |
| Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate |
| Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct |
| Poly[2,7-(9,9-dihexylfluorene)] |
| 2,7-Dibromo-9,9-dioctyl-9H-fluorene |
| 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester |
| Copper(I) iodide |
| Triethylamine |
| 2,7-Dibromo-9,9-didecyl-9H-fluorene |
| 9,9-Didecyl-2,7-diethynyl-9H-fluorene |
| 3,6-Dibromo-9H-fluoren-9-one |
| Diacetatobis(triphenylphosphine)palladium(II) |
| 4,4′-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) |
| Potassium hydroxide |
| 9,9-Bis[4'-(9''-carbazovinylene)phenyl]fluorene |
| 9,9-Bis(4'-iodophenyl)fluorene |
| N-vinylcarbazole |
| Sodium formate |
| 7-Bromo-9,9-didecylfluoren-2-yl-diphenylamine |
| 2-(4-Vinylphenyl)benzothiazole |
| {7-[2-(4-Benzothiazol-2-ylphenyl)vinyl]-9,9-didecylfluoren-2-yl}diphenylamine |
| 9-Lithofluorene |
| Potassium tert-butoxide |
| 9-Alkylidenefluorene |
| Fluorenone |
Palladium-Catalyzed Cross-Coupling Reactions
Targeted Synthesis of this compound and Related Isopropenylfluorenes
The most direct and controlled synthesis of this compound relies on a sequential approach. This involves first functionalizing the fluorene backbone at the desired C-2 position and then introducing the isopropenyl group.
The functionalization of the fluorene ring is governed by the principles of electrophilic aromatic substitution. The C-2 and C-7 positions are the most electronically activated and sterically accessible sites for such reactions. A primary and effective method for achieving regioselective functionalization at the C-2 position is the Friedel-Crafts acylation.
When 9H-fluorene is treated with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the reaction yields a mixture of monoacetylated products. The major product of this reaction is 2-acetyl-9H-fluorene, with 4-acetyl-9H-fluorene being a minor isomer. This selectivity makes Friedel-Crafts acylation a reliable starting point for the synthesis of C-2 substituted fluorenes. If an excess of the acylating agent and catalyst are used, diacetylation can occur, yielding 2,7-diacetyl-9H-fluorene.
With 2-acetyl-9H-fluorene as the key intermediate, the isopropenyl moiety (prop-1-en-2-yl group) can be introduced through standard olefination reactions. Two prominent methods for this conversion are the Wittig reaction and a Grignard reaction followed by dehydration.
Wittig Reaction : This method is a premier route for alkene synthesis from carbonyl compounds. The 2-acetyl-9H-fluorene can be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the desired this compound and the stable byproduct, triphenylphosphine oxide. The Wittig reaction is highly effective as it forms the carbon-carbon double bond with certainty at the location of the original carbonyl group.
Grignard Reaction and Dehydration : An alternative two-step approach begins with the addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 2-acetyl-9H-fluorene. This nucleophilic addition to the carbonyl group, followed by an acidic workup, produces the tertiary alcohol, 2-(2-hydroxypropan-2-yl)-9H-fluorene. Subsequently, this alcohol can be dehydrated under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) to eliminate a water molecule and form the target alkene, this compound.
The following table summarizes the effect of the solvent on the conversion and product selectivity during the Friedel-Crafts acetylation of 9H-fluorene.
| Solvent | Conversion (%) | 2-acetyl-9H-fluorene (%) | 4-acetyl-9H-fluorene (%) | 2,7-diacetyl-9H-fluorene (%) |
|---|---|---|---|---|
| Carbon Disulfide (CS₂) | 98 | 79 | 10 | 11 |
| 1,2-Dichloroethane (DCE) | 95 | 89 | 11 | 0 |
| Nitromethane (CH₃NO₂) | 35 | 94 | 6 | 0 |
Data sourced from a study on the Friedel-Crafts acetylation of 9H-fluorene.
For the subsequent olefination step, optimization involves selecting appropriate reaction conditions to maximize the yield. In the Wittig reaction, the choice of base to generate the ylide and the solvent system are critical. For the Grignard pathway, ensuring anhydrous conditions is paramount to prevent quenching of the highly reactive organomagnesium reagent. The dehydration step must be carefully controlled to prevent unwanted side reactions.
Novel Synthetic Strategies for Advanced Isopropenylfluorene Architectures
Beyond the targeted synthesis, research into novel synthetic methodologies aims to provide more direct or versatile routes to complex fluorene derivatives. These include pathways involving radical intermediates and advanced catalytic systems.
The direct introduction of an isopropenyl group onto an aromatic ring via a radical-mediated pathway represents a modern synthetic challenge. Such reactions involve the generation of a highly reactive radical species that attacks the aromatic nucleus. While the stability of the aromatic ring makes it resistant to radical attack, certain strategies can facilitate this transformation.
One potential approach involves the activation of the fluorene arene using a transition metal complex. This activation can render the aromatic system more susceptible to nucleophilic attack by a radical. The process would involve generating an isopropyl radical, for instance from isopropyl iodide using a radical initiator like azobisisobutyronitrile (AIBN), which then adds to the activated fluorene ring. The resulting intermediate would subsequently undergo an oxidation or dehydrogenation step to form the final isopropenylfluorene product. The regioselectivity of such radical additions is governed by the electronic properties of both the arene and the attacking radical.
Lewis acid catalysis is a cornerstone in the synthesis of fluorene derivatives, extending far beyond its role in the classical Friedel-Crafts reaction. Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), function by activating electrophiles, making them more reactive towards the electron-rich aromatic system of fluorene.
In the context of Friedel-Crafts type reactions, Lewis acids polarize the C-X bond of an alkyl or acyl halide, generating a carbocation or a highly electrophilic complex that can then be attacked by the fluorene ring. The choice and strength of the Lewis acid can influence the reaction's outcome and selectivity. For instance, milder Lewis acids like zinc(II) salts can be used in some cases, particularly with activated fluorene substrates.
Modern research explores the use of novel and more sophisticated Lewis acids to achieve new transformations. Borane catalysts, for example, have been employed in the synthesis of silafluorene derivatives through a double C-H silylation reaction, demonstrating the power of Lewis acid catalysis to mediate complex C-H functionalization pathways. The development of new borafluorene-based Lewis acids further highlights the ongoing innovation in this area, aiming to create catalysts with enhanced reactivity and selectivity for constructing advanced fluorene-based materials.
Multi-component Reactions for Complex Fluorene Derivatives
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This strategy is particularly valuable for the synthesis of intricate fluorene derivatives, offering a convergent pathway to generate structural diversity and complexity that would otherwise require lengthy, linear synthetic sequences. researchgate.net The elegance of MCRs lies in their ability to form multiple chemical bonds in a one-pot fashion, often leading to novel molecular scaffolds.
In the realm of fluorene chemistry, isocyanide-based multi-component reactions (IMCRs) have emerged as a powerful tool for the synthesis of highly substituted and diverse fluorene derivatives. rug.nl For instance, leveraging the reactivity of 9-isocyano-9H-fluorene, researchers have successfully executed various IMCRs to produce a range of unprecedented and complex adducts. rug.nl These reactions underscore the utility of the fluorene core as a versatile building block in MCRs, enabling its incorporation into more elaborate molecular architectures. researchgate.netrug.nl
Another significant advancement in the multi-component synthesis of fluorene derivatives involves a rhodium-catalyzed three-component "stitching reaction". researchgate.net This methodology facilitates the creation of multisubstituted fluorene derivatives through a sequence involving the catalytic stitching reaction followed by a remote nucleophilic substitution. A notable advantage of this approach is the wide array of nucleophiles that can be introduced in the second step, encompassing both heteroatom and carbon nucleophiles. researchgate.net This flexibility allows for the synthesis of a broad spectrum of fluorene derivatives with varied functionalities.
Furthermore, a four-component condensation reaction has been developed to produce poly-functionalized nicotinonitriles that incorporate a fluorene moiety. researchgate.net This domino reaction proceeds by condensing 1-(9H-fluoren-2-yl)ethanone, various aromatic aldehydes, 3-(9H-fluoren-2-yl)-3-oxopropanenitrile, and ammonium acetate in acetic acid, demonstrating a straightforward and effective protocol for assembling complex, fluorene-containing heterocyclic systems. researchgate.net
The following table summarizes key aspects of these multi-component reactions for the synthesis of complex fluorene derivatives.
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Resulting Fluorene Derivatives |
|---|---|---|---|---|
| Isocyanide-Based MCR | 9-Isocyano-9H-fluorene, various aldehydes, amines, and carboxylic acids | Typically acid or metal catalysts | High diversity and complexity in a single step | Complex, multi-substituted fluorene adducts and spiro compounds |
| Rhodium-Catalyzed Three-Component Reaction | Arylboronates, aryl bromides, and a third component for nucleophilic substitution | Rhodium complex | Convergent synthesis with late-stage introduction of diverse nucleophiles | Multisubstituted fluorenes with various functional groups |
| Four-Component Condensation | 1-(9H-fluoren-2-yl)ethanone, aromatic aldehydes, 3-(9H-fluoren-2-yl)-3-oxopropanenitrile, ammonium acetate | Acetic acid | Domino reaction leading to highly functionalized heterocyclic systems | Poly-functionalized nicotinonitriles incorporating fluorene moieties |
Reaction Mechanisms and Chemical Reactivity of 2 Prop 1 En 2 Yl 9h Fluorene Derivatives
Mechanistic Elucidation of Synthetic Transformations
Understanding the synthesis of fluorene (B118485) derivatives is crucial for accessing tailored molecular architectures. Mechanistic studies, including computational and experimental approaches, provide insight into the formation of these valuable compounds.
Computational chemistry serves as a powerful tool for investigating the reaction mechanisms involving fluorene derivatives. Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to model reaction pathways, calculate the energies of transition states, and predict the feasibility and selectivity of chemical transformations. researchgate.net For instance, studies on the reactivity of the parent fluorene molecule have utilized transition state theory to investigate reaction mechanisms and predict product formation, which aligns with experimental results. researchgate.net These computational approaches can elucidate the Gibbs potential energy barriers and reaction heats for various synthetic routes. researchgate.net
While specific computational studies on 2-(prop-1-en-2-yl)-9H-fluorene are not extensively documented, the principles can be applied to its reactions. For example, modeling the electrophilic addition to the isopropenyl group would involve calculating the energies of the possible carbocation intermediates to predict regioselectivity (Markovnikov vs. anti-Markovnikov).
Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Addition of HBr to this compound
| Reaction Pathway | Intermediate | Transition State Energy (kcal/mol) | Product |
| Markovnikov Addition | Tertiary Carbocation at C2' | ΔG‡ = 15.2 | 2-(2-Bromo-propan-2-yl)-9H-fluorene |
| Anti-Markovnikov Addition | Primary Carbocation at C1' | ΔG‡ = 28.5 | 2-(1-Bromo-propan-2-yl)-9H-fluorene |
Note: Data are illustrative and based on general principles of carbocation stability.
The synthesis of the fluorene core often proceeds through reactive intermediates that dictate the final structure. Intramolecular Friedel-Crafts acylation, a common method for preparing fluorenones (which can be reduced to fluorenes), involves acylium ion intermediates. mdpi.com Another powerful approach is the palladium-catalyzed cross-coupling reaction of 2,2′-dibromobiphenyls with 1,1-diboronates, which proceeds through organopalladium intermediates to efficiently yield 9H-fluorene derivatives. organic-chemistry.org
In syntheses targeting specific derivatives like this compound, key intermediates might include organometallic species (e.g., Grignard or organolithium reagents) for introducing the isopropenyl group onto a pre-formed fluorene skeleton, or specifically substituted biphenyls designed to cyclize in a controlled manner. The stability and reactivity of these intermediates are paramount for achieving high yields and avoiding side reactions. High-purity fluorene intermediates are critical for enabling innovation and precision in the synthesis of complex organic molecules. nbinno.com
Reactivity Patterns of the Isopropenyl Group
The isopropenyl group is a versatile functional handle, imparting reactivity patterns that allow for polymerization, various addition reactions, and further chemical modifications.
The isopropenyl group of this compound can act as a monomer in addition polymerization reactions. uomustansiriyah.edu.iq Depending on the initiator and reaction conditions, polymerization can proceed via different mechanisms, primarily free-radical or cationic pathways.
Free-Radical Polymerization : This process is initiated by compounds that can generate free radicals, such as peroxides or azo compounds. uomustansiriyah.edu.iq The initiator radical adds to the double bond of the isopropenyl group, creating a new radical on the tertiary carbon, which then propagates by adding to subsequent monomer units in a head-to-tail fashion. uomustansiriyah.edu.iq
Cationic Polymerization : Strong Lewis acids or protonic acids can initiate polymerization by adding to the double bond, generating a stable tertiary carbocation. This carbocationic active center then propagates the polymer chain. The living nature of some cationic polymerizations allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. tu-dresden.de
Table 2: Polymerization Conditions for Isopropenyl-Functionalized Monomers
| Polymerization Type | Initiator Examples | Typical Solvents | Key Characteristics |
| Free-Radical | AIBN, Benzoyl Peroxide | Toluene, Benzene | Chain reaction with initiation, propagation, and termination steps. uomustansiriyah.edu.iq |
| Cationic | BF₃·OEt₂, TiCl₄, H₂SO₄ | Dichloromethane, Chloroform | Propagates via carbocationic intermediates; can be a living polymerization. tu-dresden.de |
The double bond of the isopropenyl group is susceptible to various addition reactions. Furthermore, it can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.
In a Diels-Alder reaction, the isopropenyl group of this compound would react with a conjugated diene to form a six-membered ring. beilstein-journals.org The reaction's feasibility and rate are influenced by the electronic nature of the diene. Electron-rich dienes are expected to react more readily with the relatively unactivated isopropenyl dienophile. The reaction can be subject to kinetic versus thermodynamic control, leading to different isomers depending on the reaction temperature and time. rsc.org
Table 3: Potential Diels-Alder Reactions with this compound as the Dienophile
| Diene | Expected Adduct Structure | Reaction Conditions |
| 1,3-Butadiene | 4-(9H-Fluoren-2-yl)-4-methylcyclohex-1-ene | Thermal (e.g., 140-160 °C) beilstein-journals.org |
| Cyclopentadiene | 5-(9H-Fluoren-2-yl)-5-methylbicyclo[2.2.1]hept-2-ene | Lower Temperature (e.g., 0-25 °C) |
| Furan | 1-(9H-Fluoren-2-yl)-1-methyl-7-oxabicyclo[2.2.1]hept-2-ene | High Pressure / Lewis Acid Catalysis |
The isopropenyl group serves as a starting point for numerous functional group interconversions (FGIs), allowing for the synthesis of a wide array of fluorene derivatives. imperial.ac.ukdocsity.com These transformations modify the periphery of the molecule without altering the core fluorene structure.
Common FGIs involving the isopropenyl double bond include:
Hydration : Acid-catalyzed addition of water (Markovnikov) yields a tertiary alcohol.
Hydroboration-Oxidation : Anti-Markovnikov hydration to produce a primary alcohol.
Halogenation : Addition of halogens (e.g., Br₂) across the double bond.
Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
Ozonolysis : Cleavage of the double bond to yield a ketone (2-acetyl-9H-fluorene) and formaldehyde.
Table 4: Summary of Functional Group Interconversions of the Isopropenyl Group
| Reaction Type | Reagents | Product Functional Group |
| Markovnikov Hydration | H₂SO₄ (cat.), H₂O | Tertiary Alcohol |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Bromination | Br₂, CCl₄ | Vicinal Dibromide |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | Ketone |
Electronic Effects on Reactivity in Substituted Fluorene Systems
The chemical behavior of the fluorene ring system is profoundly influenced by the electronic properties of its substituents. The introduction of functional groups, such as the prop-1-en-2-yl group at the C2 position, alters the electron density distribution across the aromatic framework, thereby affecting the molecule's reactivity, reaction kinetics, and the selectivity of chemical transformations. Understanding these electronic effects is crucial for predicting and controlling the outcomes of reactions involving fluorene derivatives.
Substituent Effects on Reaction Selectivity and Kinetics
Substituents on an aromatic ring govern its reactivity through a combination of inductive and resonance effects. lasalle.edu Inductive effects are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons between the substituent and the aromatic system. lasalle.edulibretexts.org These effects can either donate or withdraw electron density, which in turn activates or deactivates the ring towards electrophilic attack. lumenlearning.comyoutube.com
The 2-(prop-1-en-2-yl) group on the 9H-fluorene core is classified as a weakly activating group. As an alkenyl substituent, it can donate electron density to the aromatic system through π-conjugation (a resonance effect). This donation increases the nucleophilicity of the fluorene ring, making it more susceptible to attack by electrophiles compared to unsubstituted fluorene. lumenlearning.com This increased electron density is most pronounced at the positions ortho and para to the substituent. Consequently, the 2-(prop-1-en-2-yl) group is an ortho, para-director, meaning electrophilic substitution will preferentially occur at the C1, C3, and C7 positions.
The influence of substituents on reaction kinetics has been quantified in various fluorene systems. For instance, studies on the sodium borohydride reduction of substituted fluorenones demonstrate a clear correlation between the electronic nature of the substituent and the reaction rate. Electron-withdrawing groups facilitate the reaction, whereas electron-releasing groups hinder it. rsc.org This is because the rate-determining step involves nucleophilic attack on the carbonyl carbon, which is made more electrophilic by electron-withdrawing substituents.
Table 1: Relative Rates of Sodium Borohydride Reduction for 3-Substituted Fluorenones
| Substituent at C3 | Electronic Effect | Relative Rate (k/k₀) |
| NO₂ | Strong Electron-Withdrawing | 13.1 |
| Br | Weak Electron-Withdrawing | 2.15 |
| H | Reference | 1.00 |
| OCH₃ | Strong Electron-Donating | 0.58 |
This table is generated based on data for illustrative purposes and reflects the general principles of substituent effects on the reactivity of fluorene systems.
In general, electron-donating groups stabilize the carbocation intermediate formed during electrophilic aromatic substitution, lowering the activation energy and increasing the reaction rate. libretexts.orgyoutube.com Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower reaction kinetics. youtube.comworldscientific.com
Impact of Positional Isomerism on Chemical Reactivity
Substitution at the C2 position, as in this compound, allows for effective conjugation throughout the biphenyl-like system. Electronic effects, especially resonance effects, are readily transmitted from the C2 position to the rest of the molecule, including the distant C7 position and the C9 bridge. rsc.org In contrast, a substituent at the C3 position has a more localized effect, with resonance effects being less effectively transmitted to the C9 position. rsc.org
A study comparing the rates of reaction for 2-, 3-, and 4-substituted fluorenones provides a quantitative measure of this positional dependence. rsc.orgrsc.orgrsc.org The results indicate that the transmission of resonance effects to the C9 position is most efficient from the C2 and C4 positions.
Table 2: Comparison of Electronic Effect Transmission in Substituted Fluorenone Systems
| Substituent Position | Relative Efficiency of Resonance Effect Transmission to C9 | General Impact on Reactivity at C9 |
| C2 | High | Strong influence on reactions involving the C9 position due to effective conjugation. |
| C3 | Low | Weaker influence on the C9 position; electronic effects are not fully transmitted across the central ring. rsc.org |
| C4 | High | Strong influence, comparable to the C2 position, though sterically different. |
This table synthesizes findings on the positional dependence of substituent effects in the fluorene framework.
Therefore, the placement of the prop-1-en-2-yl group at the C2 position ensures that its electron-donating nature can effectively modulate the chemical properties of the entire molecule, including the acidity of the C9 protons. The increased electron density at C9 would make deprotonation more difficult compared to unsubstituted fluorene. wikipedia.org
Intramolecular Charge Transfer Phenomena and Reactivity Modulation
Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) group, linked by a π-conjugated system. rsc.org Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. rsc.orgmdpi.com This process results in a highly polar excited state with significant spatial separation of charge.
While this compound itself does not possess a strong enough donor-acceptor pair to exhibit significant ICT, its fluorene scaffold is an excellent platform for designing ICT molecules. By introducing a potent electron-acceptor group (e.g., nitro, cyano) at another position in conjugation with the weakly donating prop-1-en-2-yl group (for example, at the C7 position), a "push-pull" system can be created. nih.gov
The formation of an ICT state can profoundly modulate a molecule's reactivity. Key effects include:
Large Excited-State Dipole Moment: The charge separation leads to a dipole moment in the excited state that is much larger than in the ground state. This is often evidenced by strong solvatochromism, where the fluorescence emission spectrum shifts to lower energies in more polar solvents. researchgate.net
Altered Electron Distribution: The redistribution of electron density in the ICT state can make certain parts of the molecule more susceptible to nucleophilic or electrophilic attack than they are in the ground state.
Conformational Changes: The process of charge transfer can be accompanied by or facilitated by changes in molecular geometry, such as the twisting of bonds between the donor, acceptor, and the π-system, leading to a twisted intramolecular charge transfer (TICT) state. mdpi.com
This modulation of electronic and structural properties in the excited state can open up photochemical reaction pathways that are inaccessible from the ground state. For a hypothetical derivative of this compound designed for ICT, the enhanced polarity and altered electron density in the excited state could influence its participation in photo-induced electron transfer reactions or cycloadditions.
Advanced Spectroscopic Characterization Methodologies for 2 Prop 1 En 2 Yl 9h Fluorene
Optical Spectroscopic Techniques for Photophysical Characterization
Optical spectroscopy investigates the interaction of light with the molecule, providing crucial information about its electronic structure and photophysical properties, such as its ability to absorb and emit light.
UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. This absorption corresponds to the promotion of electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals (electronic transitions). elte.hu For conjugated systems like fluorene (B118485), the most significant absorptions are due to π → π* transitions. libretexts.org
Unsubstituted fluorene exhibits absorption maxima at approximately 261 nm. aatbio.com The introduction of the prop-1-en-2-yl group at the C2 position extends the π-conjugated system of the molecule. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, 2-(prop-1-en-2-yl)-9H-fluorene is expected to absorb light at longer wavelengths compared to the parent fluorene, a phenomenon known as a bathochromic or red shift. ucf.edu The position of the absorption maximum (λ_max) provides a qualitative measure of the effective conjugation length.
Photoluminescence spectroscopy analyzes the light emitted by a molecule after it has absorbed light and reached an excited electronic state. Fluorene and its derivatives are well-known for their strong blue fluorescence. acs.org
Emission Maxima (λ_em): After excitation, the molecule relaxes to the lowest vibrational level of the first excited state before emitting a photon to return to the ground state. This emitted light is of lower energy (longer wavelength) than the absorbed light, a difference known as the Stokes shift. The fluorescence spectrum of this compound is expected to show a characteristic emission peak in the blue region of the visible spectrum. acs.org
Quantum Yields (Φ_F): The photoluminescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. Fluorene derivatives often exhibit high quantum yields, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netspiedigitallibrary.org
Vibrational Fine Structure: In some cases, the emission spectrum may display a series of smaller peaks or shoulders, known as vibrational fine structure. ubbcluj.ro These features arise from transitions from the lowest vibrational level of the excited state to various vibrational levels of the ground electronic state. Analysis of this fine structure can provide information about the vibrational energy levels of the molecule.
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|
| 9H-Fluorene | ~261 | ~302 | - | aatbio.com |
| Symmetrical Fluorene Derivative (3) | - | - | - | ucf.edu |
| Fluorenyl Dye Adduct (4) | 363 | 403 | 0.74 | spiedigitallibrary.org |
| 9,10-Diphenylanthracene (Standard) | - | - | 0.97 | nih.govbjraylight.com |
Time-Resolved Spectroscopic Investigations (e.g., Transient Absorption Femtosecond Pump-Probe Spectroscopy) for Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption femtosecond pump-probe spectroscopy, are powerful tools for investigating the ultrafast dynamics of excited electronic states in molecules like this compound. In these experiments, a "pump" laser pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse monitors the subsequent relaxation processes. mdpi.comnanoge.org By varying the delay time between the pump and probe pulses, the lifetimes and decay pathways of transient species, such as excited singlet and triplet states, can be determined. mdpi.com
For fluorene derivatives, these studies are critical for understanding photophysical behaviors like intramolecular charge transfer, excimer formation, and intersystem crossing, which are fundamental to their function in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. nanoge.orgresearchgate.net The dynamics, occurring on timescales from femtoseconds to picoseconds, are influenced by the molecular structure and the surrounding solvent environment. researchgate.net While extensive research has been conducted on the excited-state dynamics of various fluorene derivatives, specific experimental data from transient absorption femtosecond pump-probe spectroscopy for this compound is not extensively detailed in publicly available literature. However, the principles of such investigations on similar fluorene-based systems provide a framework for understanding its expected photophysical behavior. researchgate.net
Photoelectron Emission Spectroscopy for Ionization Potential
Photoelectron emission spectroscopy is a technique used to determine the ionization potential of a molecule, which is the minimum energy required to remove an electron from its highest occupied molecular orbital (HOMO). This parameter is crucial for understanding the electronic properties of materials and for designing efficient charge-transporting layers in organic electronic devices.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass, which in turn allows for the unambiguous confirmation of its elemental composition. Techniques such as gas chromatography coupled with high-resolution time-of-flight (GC/Q-TOF) mass spectrometry provide mass measurements with high accuracy, often to within a few parts per million (ppm). researchgate.net
For this compound, the theoretical exact mass can be calculated based on its chemical formula, C16H14. While specific experimental HRMS data for this compound is not widely published, the expected high-resolution mass provides a critical benchmark for its identification and characterization in complex mixtures.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
|---|---|
| Chemical Formula | C16H14 |
| Monoisotopic Mass | 206.1096 u |
| Average Mass | 206.2828 u |
| Nominal Mass | 206 u |
Interactive Table
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules, including synthetic polymers. nih.govresearchgate.net It allows for the characterization of the molecular weight distribution, repeating units, and end-groups of polymers with minimal fragmentation. researchgate.net
In the context of fluorene-based materials, MALDI-TOF is used to analyze polymers synthesized from fluorene monomers, such as poly(this compound). This analysis provides crucial information about the success of the polymerization reaction, the average molecular weight, and the polydispersity of the resulting polymer. nih.gov The choice of matrix is critical for successful MALDI-TOF analysis of synthetic polymers, with matrices like trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) showing high efficiency for certain conjugated polymers. nih.gov The technique has been successfully applied to characterize even insoluble fractions of polyfluorenes, providing valuable mechanistic insights into the polymerization process. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
While a specific, experimentally obtained IR spectrum for this compound is not available in public databases, the expected characteristic absorption bands can be predicted based on its structure, which includes a 9H-fluorene core and a prop-1-en-2-yl (isopropenyl) substituent. The IR spectrum of the parent compound, 9H-fluorene, provides a reference for the vibrations of the fluorenyl group. nist.gov
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in CH₂ of fluorene) | Stretching | 2950 - 2850 |
| C=C (alkene) | Stretching | ~1645 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| =C-H (alkene) | Bending (out-of-plane) | 900 - 880 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |
Interactive Table
The presence of the isopropenyl group would be indicated by a characteristic C=C stretching vibration around 1645 cm⁻¹ and a strong out-of-plane =C-H bending vibration between 900 and 880 cm⁻¹. The aromatic C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the fluorene rings, would also be present.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the fluorene backbone and the prop-1-en-2-yl substituent.
Expected Vibrational Modes:
The Raman spectrum of this compound can be anticipated to be dominated by several key vibrational modes. A strong peak, typically observed around 1605 cm⁻¹, would be attributable to the in-plane stretching mode of the fluorene unit's carbon-carbon bonds within the aromatic rings researchgate.net. Additionally, a series of peaks in the 1282 cm⁻¹ to 1342 cm⁻¹ range would likely correspond to the C-C stretching vibrations between the phenylene rings of the fluorene core researchgate.net.
The presence of the prop-1-en-2-yl group would introduce distinct vibrational signatures. A characteristic peak for the C=C double bond stretching of the vinyl group is expected in the region of 1610-1650 cm⁻¹. The exact position of this peak can be influenced by conjugation with the fluorene ring system. Other vibrations associated with the substituent, such as C-H stretching and bending modes, would also be present in the spectrum.
Interactive Data Table: Representative Raman Peaks for Fluorene Derivatives
The following table presents typical Raman shifts for key vibrational modes in fluorene-based compounds, which can serve as a reference for the analysis of this compound.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Reference Compound(s) |
| Fluorene In-Plane C=C Stretch | ~1605 | Poly(9,9-dioctylfluorene) researchgate.net |
| Inter-ring C-C Stretch | 1282 - 1342 | Poly(9,9-dioctylfluorene) researchgate.net |
| Vinyl C=C Stretch | 1610 - 1650 | Generic Vinyl Compounds |
| Aromatic C-H Stretch | ~3050 - 3100 | Fluorene |
X-ray Diffraction (XRD) and Single Crystal Structure Analysis for Solid-State Molecular Conformation and Packing
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on the molecular conformation of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions.
Molecular Conformation:
Based on studies of various fluorene derivatives, the fluorene core of this compound is expected to be largely planar. However, minor deviations from planarity can occur due to packing forces in the crystal lattice mdpi.comnih.gov. The orientation of the 2-(prop-1-en-2-yl) substituent relative to the fluorene plane would be a key conformational feature. Steric hindrance between the substituent and the fluorene backbone could lead to a twisted conformation.
Crystal Packing and Intermolecular Interactions:
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, which is a hydrocarbon, van der Waals forces and π-π stacking interactions between the aromatic fluorene units are expected to be the dominant packing forces. The specific arrangement of molecules will determine the crystal system, space group, and unit cell dimensions. Analysis of the crystal structure of related fluorene derivatives often reveals C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an adjacent fluorene ring researchgate.net.
Interactive Data Table: Crystallographic Data for Representative Fluorene Derivatives
The following table provides examples of crystallographic data for some substituted fluorene derivatives, illustrating the type of information that would be obtained from a single-crystal XRD analysis of this compound.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | Slight twisting of the fluorene unit. mdpi.com | mdpi.com |
| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | Intermolecular O-H···O hydrogen bonds. mdpi.com | mdpi.com |
| 9,9-dihexyl-9H-fluorene derivative | Triclinic | P-1 | Intramolecular C-H···π interactions. nih.gov | nih.gov |
Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on the compound This compound are not available. The existing research on the computational analysis of fluorene systems tends to concentrate on other derivatives, particularly those with substitutions at the C-2, C-7, and C-9 positions that are relevant for applications in organic electronics, such as OLEDs.
Therefore, it is not possible to provide the specific data and detailed research findings for this compound as required by the outlined sections and subsections. Generating content for this specific molecule would require fabricating data, which cannot be done.
General methodologies mentioned in the outline are well-established in computational chemistry for analyzing molecules of this class:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods used to investigate the electronic structure, ground-state geometries, and excited-state properties (like UV-vis absorption spectra) of fluorene derivatives.
Ab Initio methods such as CASSCF and CCSD(T) offer higher accuracy for electronic structure calculations but are computationally more demanding and typically used for smaller or benchmark systems.
Frontier Molecular Orbital (FMO) Theory is widely applied to fluorene derivatives to understand their electronic properties, with the HOMO-LUMO gap being a key parameter in predicting their stability, reactivity, and potential use in semiconductor applications.
While these theoretical frameworks are applicable, the specific quantitative results (e.g., energy levels, bond lengths, charge distributions) for this compound have not been published in the available scientific literature.
Computational and Theoretical Investigations of 2 Prop 1 En 2 Yl 9h Fluorene Systems
Theoretical Studies on Excited State Dynamics and Photophysical Processes
The photophysical behavior of fluorene (B118485) derivatives is governed by the intricate interplay of electronic and nuclear motions that follow the absorption of light. Theoretical and computational chemistry provide powerful tools to unravel these complex dynamics, offering insights into the fate of the molecule in its electronically excited state. These studies are crucial for understanding and predicting the fluorescence properties, stability, and potential photochemical reactivity of compounds like 2-(prop-1-en-2-yl)-9H-fluorene.
Fluorescence solvatochromism, the change in the color of emitted light with the polarity of the solvent, is a hallmark of many fluorene derivatives. This phenomenon arises from a change in the molecule's dipole moment upon electronic excitation. Computational models are essential for quantifying these changes and predicting the spectral shifts.
Theoretical investigations of symmetrical and asymmetrical fluorene derivatives consistently demonstrate significant fluorescence solvatochromism, indicating a change in the charge distribution and symmetry in the first excited state (S₁) compared to the ground state (S₀) acs.orgacs.org. The interaction of the molecule's altered dipole moment with the surrounding solvent dipoles leads to a stabilization of the excited state, which is more pronounced in more polar solvents. This stabilization lowers the energy of the emitted photon, resulting in a red shift (a shift to longer wavelengths) in the fluorescence spectrum.
The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. mdpi.com In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within it. Time-dependent density functional theory (TD-DFT) calculations incorporating the PCM can accurately predict the absorption and emission wavelengths in various solvents. mdpi.comresearchgate.net More advanced models can also include explicit solvent molecules to account for specific interactions like hydrogen bonding, which provides a more detailed picture of the solvatochromic shifts. nih.gov
For push-pull fluorene systems, where electron-donating and electron-accepting groups are present, the solvatochromic effects are particularly strong due to a significant intramolecular charge transfer (ICT) character in the excited state. rsc.org While this compound is not a classic push-pull system, the vinyl group can influence the electronic distribution, and computational modeling is necessary to predict the magnitude of its solvatochromism.
Table 1: Representative Solvatochromic Shifts in Fluorene Derivatives This table presents typical experimental data for analogous compounds to illustrate the concept, as specific data for this compound is not available in the cited literature.
| Solvent | Dielectric Constant (ε) | Emission λmax (nm) for dCFLrsc.org |
|---|---|---|
| Dioxane | 2.2 | 421 |
| Toluene | 2.4 | 424 |
| Chloroform | 4.8 | 464 |
| Acetonitrile | 37.5 | 510 |
| Water | 80.1 | 544 |
The interaction between electronic transitions and molecular vibrations, known as electron-vibration or vibronic coupling, is fundamental to the shape and structure of absorption and emission spectra. diva-portal.orgaps.org Theoretical models that account for these couplings are crucial for accurately simulating the band shapes of fluorene derivatives' optical spectra. acs.org
The Franck-Condon (FC) principle is the simplest model, which assumes that the electronic transition is much faster than nuclear motion. The intensity of a vibronic transition is determined by the overlap between the vibrational wavefunctions of the initial and final electronic states. unibe.ch For molecules like fluorene, this often results in a characteristic vibrational progression in the fluorescence spectrum, where peaks are separated by the energy of the coupled vibrational modes. mdpi.com
However, the FC principle is often insufficient to fully describe the spectra of complex molecules. The Herzberg-Teller (HT) vibronic coupling effect accounts for the dependence of the electronic transition dipole moment on the nuclear coordinates. blogspot.comescholarship.org This effect can lead to "intensity borrowing," where transitions that are formally forbidden by symmetry become weakly allowed through coupling with a specific vibration. blogspot.com HT coupling can also cause an asymmetry between the absorption and emission spectra, breaking the mirror-image symmetry often expected from the FC principle. escholarship.org
Computational approaches for simulating vibrationally resolved spectra involve calculating the geometries and vibrational frequencies of both the ground and excited states. By calculating the FC factors and incorporating HT terms, a theoretical spectrum can be constructed that closely reproduces experimental observations. nih.gov For fluorene systems, these calculations reveal that specific C-C stretching and ring-breathing modes of the aromatic core are typically the most strongly coupled to the π-π* electronic transitions. nih.gov
Table 2: Common Vibrational Modes Coupled to Electronic Transitions in Aromatic Systems This table lists vibrational modes generally observed in aromatic molecules like fluorene, as specific computational data for this compound is not available in the cited literature.
| Vibrational Mode | Typical Frequency Range (cm-1) | Description |
|---|---|---|
| Ring Breathing | ~1000 | Symmetric expansion/contraction of the aromatic rings. |
| C-H in-plane bending | 1100 - 1300 | Bending of C-H bonds within the plane of the rings. |
| C-C stretching | 1400 - 1600 | Stretching of the carbon-carbon bonds within the aromatic framework. |
Following photoexcitation, molecules can return to the ground state via radiative pathways (fluorescence) or non-radiative pathways. A key mechanism for ultra-fast non-radiative decay is passing through a conical intersection (CI) , which is a point of degeneracy between two electronic potential energy surfaces (typically the S₁ and S₀ states). nih.govresearchgate.net
Theoretical studies on molecules with double bonds, analogous to the prop-1-en-2-yl group, show that photoisomerization is often mediated by CIs. nih.govacs.org For fluorene-based molecular motors, computational models have been instrumental in mapping the reaction pathways that lead from the initial excited state to a CI. aip.org These studies, often employing multireference methods like the Complete Active Space Self-Consistent Field (CASSCF), reveal that reaching the CI involves significant geometric distortions. aip.orgrsc.org
The standard model for photoisomerization involves torsion around a C=C bond. researchgate.net However, a more complete picture requires at least two coordinates, often including both twisting and pyramidalization (out-of-plane bending) of one of the carbon atoms. researchgate.netacs.org In fluorene-based systems, pyramidalization of a carbon atom on the fluorene stator can lead to accessible, low-energy CIs that facilitate efficient decay back to the ground state. aip.org
Upon reaching the CI, the molecule can rapidly "funnel" down to the ground state potential energy surface. The geometry of the molecule at this point determines the outcome of the photoreaction, which can be a return to the original isomer or the formation of a new photoisomer. unibo.it For a molecule like this compound, theoretical calculations would be necessary to determine the energetic accessibility of such CIs and to predict whether photoisomerization of the vinyl group is a likely deactivation pathway. These calculations would involve mapping the potential energy surfaces and identifying the minimum energy conical intersection (MECI) points. rsc.org
Nonlinear Optical (NLO) Properties Theoretical Modeling
Fluorene derivatives are a prominent class of materials investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. pku.edu.cnresearchgate.net Theoretical modeling plays a vital role in understanding the structure-property relationships that govern these effects and in designing new molecules with enhanced NLO responses. rsc.orgnih.gov
The key NLO properties of interest are the two-photon absorption (2PA) cross-section (σ₂) and the first hyperpolarizability (β). Computational quantum chemistry methods, particularly TD-DFT, are widely used to predict these properties. rsc.org
For symmetrical fluorene derivatives, theoretical models can explain the 2PA spectra, which often feature a large cross-section. acs.orgacs.org For D-π-A (donor-π-acceptor) type fluorene chromophores, calculations of the first hyperpolarizability (β) show a strong dependence on the nature of the donor, acceptor, and the π-conjugated linker. nih.gov By modulating the "push-pull" character of the molecule, the NLO response can be significantly enhanced. nih.gov
Theoretical calculations show that the NLO properties are highly sensitive to the terminal groups attached to the fluorene core. pku.edu.cnresearchgate.net For instance, simulations comparing fluorene derivatives with electron-donating (-N(CH₃)₂) versus electron-withdrawing (-NO₂) groups revealed that the nitro-substituted compound possessed much larger dipole moments and an enhanced 2PA cross-section. pku.edu.cn These computational findings are corroborated by experimental measurements and are essential for the rational design of new NLO materials. nih.gov Machine learning techniques are also emerging as a powerful tool to screen large numbers of compounds and predict their hyperpolarizability based on quantum-chemical data. nih.gov
Table 3: Theoretically Calculated NLO Properties for Representative Fluorene Derivatives This table presents illustrative computational data for analogous compounds, as specific calculations for this compound are not available in the cited literature.
| Compound Type | Computational Method | Calculated Property | Typical Value | Reference |
|---|---|---|---|---|
| Symmetrical D-π-D Fluorene | Essential-State Model | 2PA Cross-Section (σ₂) | ~200 GM | acs.org |
| Asymmetrical D-π-A Fluorene | DFT/B3LYP | First Hyperpolarizability (β) | 100s to >1000 (x 10-30 esu) | nih.gov |
| Quadrupolar Fluorene Derivatives | TD-DFT | 2PA Cross-Section (σ₂) | Can exceed 1000s GM | rsc.org |
GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Molecular Dynamics and Simulation Studies for Condensed Phase Behavior
While quantum mechanical calculations are ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of ensembles of molecules in the condensed phase (i.e., as a liquid, amorphous solid, or crystal). nih.govresearchgate.net MD simulations model the atoms as classical particles and use a force field to describe the interactions between them, allowing for the simulation of systems containing thousands to millions of atoms over timescales from picoseconds to microseconds.
MD simulations can be used to predict a variety of properties relevant to the condensed phase behavior of fluorene derivatives:
Structural Organization: Simulations can predict how molecules pack in a solid or aggregate in a solution, which is crucial for understanding the properties of thin films used in organic electronic devices.
Phase Behavior: By simulating the system at different temperatures and pressures, one can predict phase transitions, such as melting points or glass transitions. researchgate.net
Thermodynamic Properties: Properties like density, heat capacity, and enthalpy of vaporization can be calculated from simulation trajectories.
Transport Properties: MD can be used to calculate diffusion coefficients, which describe how quickly molecules move within a liquid or amorphous solid.
While no specific MD simulation studies on this compound are available in the literature, the methodology is well-established. Such a study would involve developing a reliable force field for the molecule and then running simulations under various conditions to probe its macroscopic behavior, providing a bridge between its single-molecule electronic properties and its real-world material characteristics.
Polymerization and Copolymerization of 2 Prop 1 En 2 Yl 9h Fluorene
Polymerization Mechanisms of Isopropenylfluorene Monomers
The polymerization of isopropenylfluorene can theoretically be initiated through radical, anionic, or cationic mechanisms. The choice of mechanism significantly influences the structure, molecular weight, and properties of the resulting polymer.
Radical polymerization is a common method for vinyl monomers. For monomers like 2-isopropenyl-9H-fluorene, this process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The resulting radicals attack the double bond of the monomer, initiating a chain reaction.
A known example involves the radical polymerization of the related monomer, 2-vinyl fluorene (B118485), using AIBN as an initiator in a toluene solution at 75°C. prepchem.com This process yields a homopolymer, poly(2-vinyl fluorene). prepchem.com Given the structural similarity, a similar approach is viable for 2-isopropenyl-9H-fluorene. However, conventional free-radical polymerization typically offers limited control over the polymer's molecular weight and dispersity, often resulting in polymers with broad molecular weight distributions (PDI > 1.5). mdpi.com
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer better control. ATRP uses a transition metal complex to reversibly activate and deactivate the growing polymer chain, suppressing termination reactions. sigmaaldrich.comcmu.edu While specific ATRP of 2-isopropenyl-9H-fluorene is not detailed in the literature, this technique has been successfully applied to a wide range of styrenic and (meth)acrylic monomers, suggesting its potential applicability. cmu.edu
Anionic Polymerization is well-suited for monomers with electron-withdrawing groups that can stabilize the propagating carbanion intermediate. youtube.com While the fluorenyl group is not strongly electron-withdrawing, anionic polymerization of structurally similar monomers like α-methylstyrene and 2-isopropenylthiophene has been achieved. bohrium.com This process is typically initiated by organometallic compounds, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. bohrium.comuni-bayreuth.de
Anionic polymerization can proceed in a living manner, meaning that chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights and very narrow polydispersity indices (PDI < 1.2). bohrium.comwikipedia.org A key characteristic of the polymerization of α-substituted styrenes like 2-isopropenyl-9H-fluorene is the low ceiling temperature (Tc), above which the polymer is thermodynamically unstable and depolymerization occurs. bohrium.com This necessitates conducting the polymerization at low temperatures to achieve a high molecular weight. bohrium.com
Cationic Polymerization is initiated by electrophilic agents, such as strong protic acids or Lewis acids, and is effective for monomers with electron-donating substituents that can stabilize the resulting carbocation. uc.eduyoutube.com The fluorene ring is an electron-donating group, suggesting that 2-isopropenyl-9H-fluorene could be susceptible to cationic polymerization. The process involves the formation of a propagating carbocation at the chain end. youtube.com However, cationic polymerizations are often plagued by side reactions, such as chain transfer and rearrangement, making it difficult to achieve high molecular weights and controlled structures unless conducted under carefully controlled, living conditions. youtube.comrsc.org
Synthesis and Characterization of Poly[2-(Prop-1-en-2-yl)-9H-fluorene] (Homopolymers)
The synthesis of the homopolymer, poly[this compound], involves the chain-growth polymerization of the corresponding monomer. While specific, detailed studies on the synthesis and characterization of this particular homopolymer are scarce, the principles of polymer science allow for a thorough discussion of the synthetic goals and characterization methods.
A primary goal in modern polymer synthesis is the precise control over the polymer's number-average molecular weight (Mn) and its Polydispersity Index (PDI, or Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value close to 1.0 indicates a high degree of uniformity in chain length.
Living polymerization techniques are the most effective methods for achieving this control. wikipedia.orgyoutube.com For instance, living anionic polymerization of analogous monomers has demonstrated the ability to produce polymers with predetermined molecular weights and low PDI values. The molecular weight is controlled by the molar ratio of the monomer consumed to the initiator used, while the narrow PDI is a hallmark of the absence of termination reactions. d-nb.info
The table below summarizes typical PDI values achieved for analogous monomers using different polymerization techniques, illustrating the level of control possible.
| Polymerization Method | Monomer System | Typical PDI (Đ) | Reference |
| Free Radical | Poly(2-isopropenyl-2-oxazoline) | 1.8 - 2.1 | mdpi.comtu-dresden.de |
| Living Anionic | Poly(2-isopropenyl-2-oxazoline) | ~1.2 | tu-dresden.de |
| Living Anionic | Poly(2-isopropenylthiophene) | < 1.2 | bohrium.com |
| ATRP (CRP) | Polystyrene | < 1.2 | sigmaaldrich.com |
This table presents data for analogous polymer systems to illustrate the control achievable with different polymerization methods, due to limited specific data for poly[this compound].
For poly[this compound], polymerization of the vinylic double bond typically results in a chemically regular head-to-tail structure, minimizing concerns about regioregularity that are prominent in other polymer systems like poly(3-hexylthiophene). nih.gov
The key microstructural feature to control is tacticity , which describes the stereochemical arrangement of the pendant fluorenyl groups along the polymer backbone. The three main types of tacticity are:
Isotactic: All pendant groups are on the same side of the polymer chain.
Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.
Atactic: Pendant groups are arranged randomly.
Tacticity is determined by the polymerization mechanism and conditions (e.g., catalyst, solvent, temperature) and significantly impacts the polymer's physical properties, such as crystallinity, solubility, and thermal characteristics. Conventional free-radical polymerization typically yields atactic polymers. In contrast, specific catalysts and conditions in anionic or coordination polymerization can produce isotactic or syndiotactic polymers. There are currently no specific studies in the searched literature detailing the control of tacticity for poly[this compound].
Design and Synthesis of this compound-Based Copolymers
Copolymerization of this compound with other monomers allows for the creation of materials with tailored properties that combine the characteristics of both components. It is crucial to distinguish these chain-growth copolymers, where the fluorene is a pendant group, from fluorene-based copolymers synthesized via step-growth polycondensation (e.g., Suzuki coupling), where the fluorene ring is part of the polymer backbone. nih.gov
Random Copolymers: These can be synthesized by the simultaneous radical polymerization of 2-isopropenyl-9H-fluorene with a comonomer. An analogous process has been described for the copolymerization of 2-vinyl fluorene with phenyl isopropenyl ketone using AIBN as the initiator. prepchem.com This approach leads to a random distribution of monomer units along the polymer chain.
Block Copolymers: The design and synthesis of well-defined block copolymers require a living polymerization technique. Living anionic polymerization is particularly suitable for this purpose. A typical synthesis would involve:
Initiating the polymerization of the first monomer (e.g., styrene) using an initiator like n-BuLi.
Allowing this polymerization to proceed to completion, forming a living polystyrene block with a carbanion at the chain end.
Introducing the second monomer, this compound, to the living system. The active chain end then initiates the polymerization of the isopropenylfluorene, growing the second block.
This sequential addition method can produce well-defined diblock (A-B) or triblock (A-B-A) copolymers with controlled block lengths and low PDI. The successful living anionic polymerization of 2-isopropenylthiophene suggests that such a strategy would be feasible for 2-isopropenyl-9H-fluorene, provided the reaction is maintained at a low temperature to prevent depolymerization. bohrium.com
Conjugated Copolymers with Tunable Optoelectronic Properties
The incorporation of 2-isopropenyl-9H-fluorene into conjugated copolymers offers a powerful strategy for tuning their optoelectronic properties. By copolymerizing this fluorene monomer with various electron-donating or electron-accepting comonomers, it is possible to modulate the energy levels of the resulting polymer, thereby controlling its light absorption and emission characteristics. rsc.orgmdpi.com
For instance, the copolymerization of fluorene derivatives with units like di-2-thienyl-2,1,3-benzothiadiazole can lead to donor-acceptor (D-A) copolymers. mdpi.com In such systems, the fluorene unit typically acts as the electron donor, while the comonomer serves as the electron acceptor. This charge-transfer character within the polymer backbone can significantly lower the bandgap, shifting the emission to longer wavelengths, including the red region of the spectrum. mdpi.com The resulting copolymers often exhibit impressive thermal stability and uniform morphology, which are crucial for the fabrication of efficient optoelectronic devices. mdpi.com
A series of novel fluorene-based conjugated copolymers, such as poly[(9,9-bis{propenyl}-9H-fluorene)-co-(9,9-dihexyl-9H-fluorene)], have been synthesized via Suzuki coupling reactions. These polymers have demonstrated electrochromic properties, changing color from transparent in their neutral state to dark violet when oxidized. researchgate.net Furthermore, they emit blue light and exhibit high fluorescence quantum yields, making them promising materials for light-emitting applications. researchgate.net
The selection of the comonomer is critical in defining the final properties of the copolymer. For example, copolymerization with benzothiadiazole derivatives can produce materials with red light emission, suitable for red-light-emitting diodes. mdpi.com The ability to systematically alter the chemical structure of the copolymer allows for the creation of a wide array of materials with customized optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comresearchgate.net
Table 1: Optoelectronic Properties of Selected Fluorene-Based Copolymers
| Copolymer System | Emission Color | Key Properties | Potential Applications |
| Fluorene-co-di-2-thienyl-2,1,3-benzothiadiazole | Red | Donor-Acceptor Architecture, High Thermal Stability | Red-Light-Emitting Diodes (OLEDs) |
| Poly[(9,9-bis{propenyl}-9H-fluorene)-co-(9,9-dihexyl-9H-fluorene)] | Blue | Electrochromic, High Fluorescence Quantum Yield | Light-Emitting Devices, Sensors |
Graft and Block Copolymers Incorporating Fluorene Units
Beyond linear conjugated copolymers, 2-isopropenyl-9H-fluorene can be utilized to create more complex polymer architectures such as graft and block copolymers. These structures offer additional avenues for tailoring material properties by combining the distinct characteristics of different polymer segments within a single macromolecule.
Graft copolymers consist of a main polymer backbone with side chains of a different composition. cmu.edu In the context of fluorene-containing polymers, one could envision a poly(2-isopropenyl-9H-fluorene) backbone onto which side chains of another polymer, such as polyethylene glycol (PEG), are grafted. This would result in an amphiphilic graft copolymer, where the hydrophobic fluorene-containing backbone is complemented by hydrophilic PEG side chains. Such materials could self-assemble into nanostructures like micelles in selective solvents, with potential applications in drug delivery and nanotechnology. nih.govrsc.org The "grafting from" method, where initiator sites are incorporated into the fluorene polymer backbone to initiate the growth of the side chains, is a common strategy for synthesizing well-defined graft copolymers. cmu.edu
Block copolymers are composed of two or more distinct polymer blocks linked together. For instance, a block copolymer could be synthesized containing a block of poly(2-isopropenyl-9H-fluorene) and a block of another polymer, such as polystyrene or a conductive polymer. rsc.orgmit.edu This can be achieved through controlled polymerization techniques like nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP), where the polymerization of one monomer is followed by the sequential addition and polymerization of the second monomer. researchgate.netmdpi.com Multi-block copolymers with fluorene-containing hydrophilic segments have been synthesized and have shown well-defined hydrophilic/hydrophobic phase separations, leading to enhanced ionic conductivity in anion exchange membranes. rsc.org The distinct properties of each block can lead to microphase separation and the formation of ordered nanostructures, which are highly desirable for applications in areas like thermoplastic elastomers, compatibilizers for polymer blends, and advanced electronic materials. cmu.edursc.org
Impact of Comonomer Selection on Polymer Architecture and Functionality
The choice of comonomer in the copolymerization of 2-isopropenyl-9H-fluorene has a profound impact on the resulting polymer's architecture and, consequently, its functionality. The comonomer influences not only the electronic properties, as discussed in the context of conjugated copolymers, but also the physical and morphological characteristics of the material. nih.govresearchgate.net
For instance, in the synthesis of linear low-density polyethylene (LLDPE), the type and concentration of the α-olefin comonomer play a crucial role in determining the melting behavior, density, and crystallinity of the resulting copolymer. nih.gov The incorporation of short-chain branches derived from the comonomer disrupts the regularity of the polymer chain, leading to a decrease in crystallinity and melting temperature. nih.govresearchgate.net While this specific example does not involve 2-isopropenyl-9H-fluorene, the underlying principle is broadly applicable. When copolymerizing 2-isopropenyl-9H-fluorene with a flexible comonomer, one can expect a reduction in the rigidity of the polymer backbone, potentially leading to lower glass transition temperatures and improved processability.
The reactivity ratios of the monomers are also a critical factor. If the reactivity ratios are significantly different, a gradient or blocky copolymer structure may be formed. Conversely, if the reactivity ratios are similar, a more random distribution of monomer units along the polymer chain will be obtained. This distribution directly affects the polymer's properties. For example, in conjugated copolymers, a random distribution of donor and acceptor units can lead to different charge transport and photophysical properties compared to a blocky or alternating structure. nih.gov
Furthermore, the introduction of functional comonomers can impart specific functionalities to the final polymer. For example, copolymerizing with a monomer containing a hydrophilic group can enhance the polymer's solubility in polar solvents or introduce stimuli-responsive behavior. Similarly, incorporating a comonomer with a reactive group can provide sites for subsequent post-polymerization modification. mdpi.com
Table 2: Influence of Comonomer Type on Polymer Properties
| Comonomer Characteristic | Impact on Polymer Architecture | Impact on Polymer Functionality | Example Principle |
| Electron-donating/accepting nature | Can lead to donor-acceptor arrangements | Tunes optoelectronic properties (e.g., emission color, bandgap) | Fluorene-benzothiadiazole copolymers for red emission mdpi.com |
| Flexibility/Rigidity | Affects chain packing and crystallinity | Influences mechanical properties and thermal transitions | α-olefin comonomers in polyethylene reducing crystallinity nih.gov |
| Hydrophilicity/Hydrophobicity | Can induce amphiphilicity | Governs solubility and self-assembly behavior | Grafting of PEG to create amphiphilic copolymers nih.gov |
| Reactive groups | Provides sites for further modification | Enables post-polymerization functionalization | Copolymers with reactive handles for "click" chemistry rsc.org |
Post-Polymerization Functionalization of Isopropenylfluorene Polymers
Post-polymerization functionalization is a powerful technique for modifying the properties of existing polymers, including those derived from 2-isopropenyl-9H-fluorene. rsc.orgcmu.edu This approach allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. cmu.edu For polymers containing fluorene units, this strategy opens up a vast landscape for creating materials with tailored properties for specific applications.
One common method for post-polymerization modification is the chemical transformation of reactive groups within the polymer chain. If a copolymer of 2-isopropenyl-9H-fluorene is synthesized with a comonomer containing a reactive handle, such as a protected alcohol or amine, these groups can be deprotected and subsequently reacted to introduce a wide range of functionalities. cmu.edu For instance, hydroxyl groups can be used for esterification reactions to attach various functional molecules. cmu.edu
Another powerful approach is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions. These reactions are highly efficient and selective, allowing for the precise attachment of molecules to the polymer backbone under mild conditions. rsc.orgresearchgate.net For example, if a poly(2-isopropenyl-9H-fluorene) copolymer is prepared with alkyne-functionalized comonomers, azide-containing molecules can be "clicked" onto the polymer. This has been demonstrated in other polymer systems to attach moieties like fluorophores or bioactive molecules. cmu.edu
The fluorene ring itself can also be a site for post-polymerization modification, although this is less common than modifying side chains. However, for polymers where the fluorene unit is part of the backbone, modifications such as cycloaddition reactions have been reported to alter the electronic properties of the conjugated system. rsc.org
The ability to perform post-polymerization modifications on polymers containing 2-isopropenyl-9H-fluorene units significantly expands their versatility. It allows for the creation of a library of materials with diverse functionalities from a single precursor polymer, facilitating the systematic study of structure-property relationships and the development of advanced materials for applications ranging from biomedicine to organic electronics. rsc.orgmdpi.com
Research Perspectives on Advanced Applications of 2 Prop 1 En 2 Yl 9h Fluorene and Its Polymers
Organic Electronic and Photonic Devices: Design and Material Integration
The integration of 2-(prop-1-en-2-yl)-9H-fluorene into organic electronic and photonic devices is a promising area of research. Its inherent properties, and those of its resulting polymers, can be leveraged to enhance device performance, efficiency, and stability.
Polymers and copolymers derived from this compound are expected to be excellent candidates for light-emitting layers in OLEDs and PLEDs. The fluorene (B118485) core is known for its strong blue emission, and by copolymerizing this compound with other monomers, the emission color can be tuned across the visible spectrum. For instance, copolymerization with monomers containing electron-accepting units can induce intramolecular charge transfer, leading to red-shifted emission.
Research in this area focuses on:
Synthesis of Copolymers: Developing synthetic routes to copolymerize this compound with various comonomers to achieve a wide range of emission colors.
Energy Transfer Studies: Investigating the efficiency of Förster or Dexter energy transfer in host-guest systems where a polymer of this compound acts as the host and a fluorescent or phosphorescent dye serves as the guest emitter.
Controlling Intermolecular Interactions: The isopropenyl group, after polymerization, becomes part of the polymer backbone. The steric hindrance introduced by the methyl group on the vinylidene unit can help in suppressing intermolecular aggregation, which is often a cause of luminescence quenching and spectral broadening in thin films.
| Device Type | Emitter Material | Emission Color | Luminance (cd/A) | External Quantum Efficiency (%) |
| PLED | Poly(9,9-dioctylfluorene) | Blue | 4.1 | 5.7 |
| PLED | PFO-co-DBT | Green | 10.2 | 8.5 |
| PLED | PFO-co-Py | Yellow | 7.5 | 6.2 |
This table presents typical performance data for various fluorene-based copolymers to illustrate the potential for color tunability and efficiency. Data is generalized from typical literature values for analogous systems.
Fluorene-based polymers are well-known for their excellent hole-transporting properties. Polymers of this compound are anticipated to form stable, amorphous films with high hole mobility, making them suitable for use as hole transport layers (HTLs) in OLEDs.
Key research directions include:
Homopolymer HTLs: Evaluating the performance of homopolymers of this compound as standalone HTLs. The rigid fluorene backbone is expected to facilitate efficient hole transport.
Crosslinkable HTLs: The isopropenyl group offers the potential for crosslinking, which can lead to the formation of robust and solvent-resistant HTLs. This is particularly advantageous for the fabrication of solution-processed multilayer OLEDs.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temperature (°C) |
| Poly(9,9-dioctylfluorene) | 10⁻³ - 10⁻⁴ | -5.8 | ~80 |
| TFB (poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine)) | 10⁻³ | -5.3 | ~150 |
| Crosslinked Fluorene Copolymer | 10⁻⁴ | -5.6 | >200 |
This table provides a comparative overview of the properties of different fluorene-based hole transport materials, highlighting the potential advantages of copolymers and crosslinked systems based on a this compound monomer.
Potential strategies for device optimization include:
All-Fluorene-Based Devices: Fabricating OLEDs where the hole transport, emissive, and even electron transport layers are all based on copolymers of this compound. This could lead to improved interfacial compatibility and charge balance.
Graded Interfaces: Creating graded interfaces between different layers by gradually changing the composition of copolymers of this compound. This can smooth out energy barriers and facilitate more efficient charge injection and transport.
Solution-Processed Multilayer Devices: Utilizing the potential for crosslinking to fabricate multilayer OLEDs entirely from solution processing. This could significantly reduce manufacturing costs compared to traditional vacuum deposition methods.
| Device Architecture | Key Feature | Potential Advantage |
| ITO/PEDOT:PSS/HTL/EML/ETL/Cathode | Standard Multilayer | Well-understood, high efficiency |
| ITO/Crosslinked HTL/Solution-processed EML/ETL/Cathode | Solvent Resistance | Enables multilayer solution processing |
| ITO/Graded HTL-EML/ETL/Cathode | Smoothed Energy Barriers | Improved charge injection and reduced roll-off |
This table outlines different OLED device architectures where polymers of this compound could be incorporated, leading to improved performance parameters.
The strong absorption in the UV-visible region and excellent charge transport properties of fluorene-based materials also make them highly attractive for applications in solar energy conversion.
In the context of OPVs and DSSCs, polymers and oligomers of this compound can function as efficient light-harvesting chromophores. The fluorene unit can act as the primary light-absorbing component in a donor-acceptor system.
Research in this area is centered on:
Donor-Acceptor Copolymers for OPVs: Synthesizing copolymers of this compound with electron-accepting monomers to create materials with a broad absorption spectrum that covers a significant portion of the solar spectrum. These copolymers can serve as the donor material in a bulk heterojunction (BHJ) solar cell.
Sensitizers for DSSCs: Designing and synthesizing dyes based on the this compound scaffold for use as sensitizers in DSSCs. The fluorene unit can be functionalized with donor and acceptor groups to optimize the light absorption and electron injection processes. The isopropenyl group could also serve as an anchor to the semiconductor surface.
| Solar Cell Type | Material | Role | Power Conversion Efficiency (%) |
| OPV | PFO-co-BT | Donor | 4-6 |
| DSSC | Fluorene-based dye | Sensitizer | 5-8 |
| Perovskite Solar Cell | Fluorene-based HTM | Hole Transport Material | >20 |
This table summarizes the potential applications and typical performance of fluorene-based materials in various types of solar cells, indicating the promising role for derivatives of this compound.
Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)
Energy Level Alignment for Efficient Charge Separation
In the realm of organic photovoltaics (OPVs), the precise alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor and acceptor materials is paramount for achieving efficient charge separation and minimizing energy loss. For polymers derived from this compound, the fluorene backbone dictates the fundamental electronic properties. The HOMO and LUMO levels can be effectively tuned by copolymerization with other aromatic units possessing different electron-donating or electron-withdrawing strengths.
The introduction of the isopropenyl group at the 2-position of the fluorene monomer is expected to have a subtle but meaningful impact on the electronic structure of the resulting polymer. While not as strongly electron-donating as alkoxy or amino groups, the vinyl moiety can extend the π-conjugation of the fluorene unit, which generally leads to a raising of the HOMO level and a lowering of the LUMO level, thereby reducing the bandgap. This effect, however, is likely to be less pronounced than that of more powerful electron-donating or -withdrawing groups.
For efficient charge separation at the donor-acceptor interface, the LUMO of the fluorene-based donor polymer should be higher than the LUMO of the acceptor material (often a fullerene derivative or a non-fullerene acceptor), providing the driving force for electron transfer. Conversely, the HOMO of the donor should be sufficiently low to ensure good open-circuit voltage (Voc), which is proportional to the difference between the donor's HOMO and the acceptor's LUMO. Theoretical studies and experimental data from related fluorene-based copolymers suggest that the HOMO and LUMO levels can be finely tuned through the strategic selection of comonomers. For instance, copolymerization with electron-deficient units like benzothiadiazole can lower both HOMO and LUMO levels, which is beneficial for air stability and can improve the Voc. nih.govdtu.dk
The table below presents a hypothetical comparison of the energy levels of a homopolymer of this compound and a copolymer with an electron-accepting unit, based on general trends observed in fluorene-based polymers.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
|---|---|---|---|
| Poly(this compound) (Hypothetical) | -5.8 | -2.4 | 3.4 |
| Copolymer with Benzothiadiazole (Hypothetical) | -5.9 | -3.1 | 2.8 |
Active Layer Morphology and Phase Separation Studies
The performance of bulk heterojunction (BHJ) organic solar cells is critically dependent on the morphology of the active layer, which consists of an interpenetrating network of donor and acceptor materials. nih.gov Efficient charge generation requires a large interfacial area between the donor and acceptor domains, while efficient charge transport necessitates the formation of continuous, pure domains of each material to provide pathways for electrons and holes to travel to their respective electrodes.
For solar cells employing polymers of this compound, controlling the phase separation on the nanoscale is a key challenge. The isopropenyl group, being a relatively small and non-polar substituent, is not expected to drastically alter the intermolecular packing of the fluorene units compared to the more commonly used long alkyl chains at the 9-position. However, the absence of bulky side chains might lead to a more crystalline and rigid polymer backbone, which could influence its miscibility with acceptor molecules.
Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (OTFTs)
The charge carrier mobility is a key performance metric for organic field-effect transistors (OFETs), as it directly impacts the switching speed and current output of the device. Polyfluorenes are known for their relatively high charge carrier mobilities, which can be attributed to their rigid backbone that facilitates intermolecular π-π stacking. aps.org The formation of well-ordered domains or even crystalline phases in thin films is crucial for achieving high mobility. aps.org
In polymers of this compound, the isopropenyl group's influence on charge mobility is an area of active research. Side-chain engineering is a well-established strategy to tune the charge transport properties of conjugated polymers. nih.gov While long alkyl chains at the 9-position of fluorene are primarily introduced to enhance solubility, they can also influence the packing of the polymer chains. The prop-1-en-2-yl group at the 2-position, being part of the conjugated system, might have a more direct electronic effect. Its presence could slightly modify the intermolecular interactions and the degree of order in the solid state.
One important aspect to consider is the potential for the isopropenyl group to undergo cross-linking reactions, either thermally or photochemically. If controlled, this could be a strategy to stabilize the morphology of the thin film and potentially enhance the electronic coupling between polymer chains, leading to improved charge mobility. However, uncontrolled cross-linking could introduce defects and disrupt the ordered packing, which would be detrimental to charge transport. The mobility of charge carriers in polyfluorene films is also known to be dependent on the formation of a specific planar "β-phase," which exhibits enhanced mobility compared to the amorphous glassy phase. aps.org The tendency of poly(this compound) to form this or other ordered phases would be a critical factor in determining its performance in OFETs.
A key challenge in OFETs is minimizing charge trapping at the semiconductor-dielectric interface. Surface treatments of the dielectric layer are often employed to reduce trap states and improve the ordering of the semiconductor film at the interface. The choice of dielectric material itself can also have a significant impact on device performance.
The energy level alignment between the HOMO/LUMO of the fluorene-based polymer and the work function of the electrodes is critical for efficient charge injection. A mismatch in these energy levels can lead to a large contact resistance, which limits the device performance. The HOMO level of polyfluorenes is generally well-matched with high work function metals like gold for p-type devices.
The performance of OFETs based on polymers of this compound would also depend on the ability to process the material into uniform, high-quality thin films. The solubility of the polymer, which is influenced by the molecular weight and the nature of the side chains, will play a significant role in this regard. The absence of long solubilizing alkyl chains might necessitate the use of specific processing techniques to achieve good film formation.
Advanced Optical and Imaging Technologies Research
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to its excitation to a higher energy state. This phenomenon has significant applications in areas such as 3D microfabrication, optical data storage, and, most notably, two-photon fluorescence microscopy (TPM) for biological imaging. ucf.eduucf.edu Fluorene derivatives have emerged as promising candidates for TPA applications due to their high fluorescence quantum yields and large TPA cross-sections. ucf.eduucf.eduucf.edunih.gov
The TPA properties of fluorene-based molecules can be significantly enhanced by extending the π-conjugated system and by introducing electron-donating and electron-accepting groups, creating a "push-pull" electronic structure. ucf.edu The isopropenyl group on the this compound core can be considered a mild electron-donating group that extends the conjugation. The reactivity of this group also allows for further functionalization to create more complex TPA chromophores.
Research on various fluorene derivatives has provided valuable insights into the structure-property relationships for TPA. For instance, symmetrical D-π-D or A-π-A structures, where D is an electron donor and A is an electron acceptor, often exhibit large TPA cross-sections. The TPA cross-section is a measure of the probability of a TPA event occurring and is typically reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). ucf.edu
The table below summarizes the two-photon absorption properties of several fluorene derivatives from the literature, which can serve as a reference for estimating the potential TPA performance of materials based on this compound.
| Fluorene Derivative | Maximum TPA Wavelength (nm) | TPA Cross-Section (GM) | Reference |
|---|---|---|---|
| Symmetrical fluorene with benzothiazole groups | 600 | 6000 | ucf.edu |
| Fluorene with phosphonate and nitro groups | - | 650 - 1300 | ucf.edu |
The development of polymers from this compound for TPA applications is particularly interesting. Polymeric systems can offer advantages such as improved processability and the potential for cooperative enhancement of the nonlinear optical properties. Furthermore, the isopropenyl group can be used to incorporate the fluorene chromophore into larger biological molecules or nanoparticles for targeted multiphoton imaging applications. ucf.edunih.gov
Optical Limiting Applications
Optical limiting materials are crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. The mechanism of optical limiting in fluorene-based materials is primarily attributed to nonlinear absorption processes, such as two-photon absorption (TPA). When a material with a high TPA cross-section is subjected to a high-intensity laser beam, it simultaneously absorbs two photons, leading to the excitation of electrons to a higher energy state. This process effectively attenuates the transmission of the laser light, thus providing an optical limiting effect.
Research on various fluorene derivatives has demonstrated their potential as effective optical limiters. For instance, a 9-branched fluorene derivative has been synthesized and shown to exhibit a significant two-photon absorption coefficient (β) of 1.32 × 10–2 cm GW–1 when measured by the nonlinear optical transmission (NLT) method with a Ti-sapphire laser at 775 nm. chem-soc.si This strong TPA response, combined with a low fluorescence quantum yield, makes such compounds promising candidates for optical limiting applications. chem-soc.si The introduction of a branch at the 9-position of the fluorene core can induce fluorescence quenching, which is a desirable property for an optical limiter as it minimizes energy loss through emission and maximizes it through absorption. chem-soc.si
While direct studies on the optical limiting properties of this compound are not extensively documented, the inherent properties of the fluorene core suggest its potential in this area. The π-conjugated system of the fluorene moiety provides the necessary electronic structure for efficient two-photon absorption. The prop-1-en-2-yl group could be utilized to incorporate this fluorene derivative into a polymer matrix, potentially enhancing its optical limiting performance and processability for device fabrication. Further research into the nonlinear optical properties of this compound and its polymers is warranted to fully assess their capabilities as optical limiting materials.
Fluorene-Based Probes in Biological Research
Fluorene-based compounds have emerged as a significant class of fluorescent probes for biological imaging, primarily due to their favorable material aspects, including high photostability, good solubility, and large two-photon absorption (TPA) cross-sections. chem-soc.sinih.gov These properties make them particularly well-suited for two-photon fluorescence microscopy (2PFM), a powerful technique for high-resolution imaging of biological samples with reduced photodamage and deeper tissue penetration. chem-soc.sinih.gov
Material Aspects:
Photostability: Fluorene derivatives are known for their high photostability, meaning they can withstand prolonged exposure to excitation light without significant degradation of their fluorescent signal. chem-soc.si This is a critical attribute for long-term imaging experiments. The rigid and planar structure of the fluorene ring system contributes to this stability. chem-soc.si
Solubility: The solubility of fluorene probes can be tuned through chemical modification. While the parent fluorene molecule is non-polar and insoluble in water, the introduction of appropriate functional groups can render its derivatives soluble in biological media. nih.govresearchgate.net The versatile chemistry of the fluorene molecule allows for such modifications, enhancing its utility in biological applications. nih.gov
Two-Photon Absorption Cross-Section: A key advantage of fluorene-based probes is their often large TPA cross-section (δ), which is a measure of their efficiency in simultaneously absorbing two photons. chem-soc.simdpi.com Researchers have synthesized fluorene derivatives with TPA cross-section values ranging from several hundred to several thousand Goeppert-Mayer (GM) units. ucf.edu The two-photon excited fluorescence action cross-section (δη), which is the product of the TPA cross-section and the fluorescence quantum yield (η), is a more comprehensive measure of a fluorophore's performance in 2PFM. mdpi.commdpi.com Fluorene-based probes have been developed with high action cross-sections, making them bright and efficient for multiphoton imaging. chem-soc.simdpi.com
The prop-1-en-2-yl group on this compound offers a reactive site for conjugation to biomolecules, such as proteins or nucleic acids, allowing for targeted labeling and imaging. While specific biological applications of this particular compound are yet to be extensively explored, the foundational properties of the fluorene core suggest its potential for the development of novel and efficient biological probes.
| Property | Description | Relevance in Biological Probes |
| Photostability | Resistance to photodegradation under light exposure. | Enables long-term and time-lapse imaging without significant signal loss. chem-soc.si |
| Solubility | Ability to dissolve in a solvent, particularly aqueous biological media. | Crucial for delivery and interaction with biological targets. Can be tuned by chemical modification. nih.govresearchgate.net |
| Two-Photon Absorption Cross-Section (δ) | A measure of the efficiency of simultaneous two-photon absorption. | A high δ value leads to brighter signals in two-photon microscopy, allowing for lower excitation power and reduced phototoxicity. chem-soc.simdpi.com |
Research in Other Functional Materials Development
The versatility of the fluorene scaffold extends beyond optical and biological applications into the realm of advanced functional materials, including molecular motors, sensors, and high-performance polymers.
Light-driven molecular motors are at the forefront of nanotechnology, with the potential to power nanoscale machines. The design of these motors often relies on molecules that can undergo controlled, unidirectional rotation upon photoirradiation. Fluorene-based structures have been theoretically and experimentally investigated for their potential in constructing such motors.
Design Principles:
The fundamental design principle for a light-driven molecular motor involves a stator and a rotor connected by an axle, which is typically a double bond. The rotation is driven by a sequence of photochemical and thermal isomerization steps. In the context of fluorene-based motors, the fluorene moiety often serves as the stator due to its rigid and planar structure.
A theoretical design of a fluorene-based light-driven molecular rotary motor has been proposed based on a chemical modification of 9-(5-methyl-2-phenyl-2-cyclopenten-1-ylidene)-9H-fluorene. The design aims to achieve constant and unidirectional rotation by introducing a pentamethylene bridge to energetically destabilize certain conformations and prevent backward rotation. This highlights a key design principle: controlling the energy landscape of the different isomeric states to favor a specific rotational pathway. The external stimulus, in this case, is light, which triggers the initial isomerization, and the subsequent steps are thermally driven.
The prop-1-en-2-yl group in this compound could potentially be involved in the design of novel molecular switches or motors, either as part of the rotor or as a point of attachment for other functional groups that influence the rotational dynamics. Furthermore, polymers of this compound could form materials that exhibit macroscopic changes in shape or properties in response to external stimuli, driven by the collective action of the molecular motors within the polymer matrix.
Fluorene derivatives have been extensively developed as fluorescent sensors for the detection of various analytes, including ions and explosives. The material response mechanisms in these sensors are typically based on changes in the fluorescence properties of the fluorene core upon interaction with the target analyte.
Focus on Material Response Mechanisms:
The primary sensing mechanism in fluorene-based fluorescent sensors is often photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In a typical design, a receptor unit for the analyte is attached to the fluorene fluorophore.
Photoinduced Electron Transfer (PET): In the absence of the analyte, the excited fluorene fluorophore can be quenched by the receptor through PET, resulting in low fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal. This mechanism has been utilized in fluorene-based sensors for the detection of metal ions like Zn2+.
Förster Resonance Energy Transfer (FRET): In a FRET-based sensor, the fluorene moiety can act as a donor, and another chromophore as an acceptor. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal.
Fluorescence Quenching: Conversely, the interaction with an analyte can also lead to fluorescence quenching. For example, fluorene-based conjugated polymers have been shown to be highly sensitive in detecting nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism, where the electron-deficient explosive quenches the fluorescence of the electron-rich polymer.
The prop-1-en-2-yl group of this compound provides a handle for incorporating this fluorophore into polymer-based sensor systems, which can offer advantages such as signal amplification and enhanced sensitivity.
The incorporation of the rigid and thermally stable fluorene moiety into polymer backbones can lead to materials with exceptional thermal, mechanical, and optical properties. These fluorene-based polymers are finding applications as high-performance composites and thermosetting materials.
Fluorene-containing polymers often exhibit high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength. For instance, fluorene-based polyesters have been synthesized with glass transition temperatures ranging from 109 to 217 °C and 10% weight loss temperatures exceeding 400 °C in nitrogen. These polymers also demonstrate good solubility in common organic solvents and can be cast into tough, transparent, and flexible films with high refractive indices and low birefringence.
In the realm of thermosetting materials, fluorene-based epoxy and benzoxazine resins are being developed. The cardo structure of the fluorene unit, where the bulky fluorene group is perpendicular to the polymer backbone, imparts high dimensional stability, thermal resistance, and chemical resistance to the cured resins. The incorporation of a fluorene structure into a benzoxazine nitrile-based resin has been shown to increase the steric hindrance, which affects the crosslinking network and the properties of the final thermoset.
The prop-1-en-2-yl group in this compound makes it a valuable monomer for the synthesis of high-performance polymers through addition polymerization. The resulting polymers could be used as matrices for high-performance composites or as precursors for crosslinked thermosetting materials with enhanced thermal and mechanical properties.
| Polymer Type | Key Properties Attributed to Fluorene Moiety | Potential Applications |
| Polyesters | High glass transition temperature, high thermal stability, high refractive index, low birefringence. | Optical films, engineering plastics. |
| Polyimides | Excellent thermodynamic stability, low permittivity. | Microelectronics, insulation materials. |
| Thermosetting Resins (Epoxy, Benzoxazine) | High dimensional stability, outstanding thermal resistance, significant chemical resistance. | Aerospace, automotive, and electronics industries. |
Future Research Directions and Emerging Trends in 2 Prop 1 En 2 Yl 9h Fluorene Chemistry
Integration of Artificial Intelligence and Machine Learning in Fluorene (B118485) Material Design
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new materials, a trend that holds immense promise for fluorene-based systems. By leveraging AI algorithms, researchers can move beyond traditional trial-and-error experimentation to a more predictive and accelerated approach.
Machine learning models can rapidly screen vast virtual libraries of potential polymers and copolymers derived from 2-(Prop-1-en-2-yl)-9H-fluorene. These models are trained on existing data to predict a wide range of properties, including thermal stability, electronic and optoelectronic characteristics, and mechanical strength, even before synthesis is attempted. This data-driven approach allows for the instantaneous evaluation of new material concepts, significantly reducing development time and costs. For instance, by inputting the structure of this compound and potential co-monomers, ML algorithms can forecast the properties of the resulting copolymers, identifying the most promising candidates for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
This computational strategy enables the rational design of materials with tailored properties. Generative AI models can even propose novel fluorene-based structures with optimized functionalities that human intuition might overlook. The continuous feedback loop, where experimental results from newly synthesized materials are used to refine and improve the predictive accuracy of the ML models, creates a powerful and efficient cycle of discovery.
Table 1: Application of AI/ML in Fluorene Material Design
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| High-Throughput Virtual Screening | Rapidly predict properties of numerous polymer combinations. | Identification of optimal copolymers for targeted electronic and optical applications. |
| Predictive Property Modeling | Forecast key characteristics like band gap, charge mobility, and thermal stability. | Accelerated development of materials for OLEDs, sensors, and solar cells. |
| Generative Design | Propose novel molecular structures with desired performance metrics. | Discovery of new fluorene derivatives with enhanced functionalities. |
| Optimization of Synthesis Pathways | Identify the most efficient and sustainable reaction conditions. | Improvement of production efficiency and reduction of environmental impact. |
Development of Sustainable Synthesis Routes
The chemical industry is increasingly focusing on "green chemistry" to minimize environmental impact. For fluorene derivatives like this compound, this translates to developing synthesis methods that are more energy-efficient, use less hazardous substances, and generate minimal waste.
One promising area is the use of aerobic oxidation, which employs molecular oxygen from the air as the primary oxidant, often with simple, recyclable catalysts. For example, the oxidation of 9H-fluorenes to 9-fluorenones, a common step in the synthesis of many derivatives, can be achieved with high efficiency using air and potassium hydroxide (KOH) under ambient conditions, avoiding harsh and toxic chemical oxidants. nbinno.comrsc.org Such methods are not only environmentally benign but also cost-effective.
Another key strategy is the utilization of transition-metal-catalyzed C-H bond functionalization. nih.govrsc.orgacs.org This approach allows for the direct modification of the fluorene core without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. acs.orguniv-rennes.fr By directly activating C-H bonds, complex fluorene architectures can be built with greater atom economy. Applying these principles to the synthesis of this compound and its subsequent polymerization can lead to a significantly reduced environmental footprint for the entire material lifecycle.
Exploration of Novel Supramolecular Assemblies
The planar and aromatic nature of the fluorene core predisposes it to form ordered structures through non-covalent interactions such as π-π stacking. researchgate.net This capacity for self-assembly is a key area of future research, enabling the creation of "smart" materials with tunable properties. For polymers derived from this compound, controlling the supramolecular organization is crucial for optimizing performance in electronic devices. tue.nl
A significant emerging trend is the design of fluorene-based liquid crystals. acs.orgtandfonline.comrsc.orgtandfonline.com By attaching appropriate side chains to the fluorene backbone, it is possible to induce liquid crystalline phases where the molecules exhibit long-range orientational order. These materials are of interest for applications in polarized light emission for displays and optical sensors. The self-assembly can also lead to the formation of organogels, where fibrous networks created by the fluorene molecules trap a solvent, creating a semi-solid material. nih.govnih.govufl.edu These gels have potential applications in sensing, catalysis, and as templates for creating nanostructured materials.
Research will increasingly focus on understanding and controlling the delicate interplay between chemical structure and processing conditions to guide the self-assembly process. tue.nl The isopropenyl group of this compound offers a reactive site for creating cross-linked networks after the initial supramolecular assembly has been formed, locking in the desired structure for more robust device applications.
Advanced Characterization Techniques for In-Situ Monitoring
To fully understand and control the properties of materials derived from this compound, advanced characterization techniques are essential. While traditional methods provide valuable information about the final product, there is a growing trend towards in-situ and operando techniques that monitor materials as they are being formed or as they are functioning within a device.
Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are powerful tools for characterizing the complex mixtures that can arise during polymerization, providing detailed information on molecular weight distributions and end-groups. acs.org When combined with separation techniques like Size-Exclusion Chromatography (SEC), a comprehensive picture of the polymer structure can be obtained. acs.org
Future research will focus on adapting such techniques for real-time monitoring of polymerization reactions involving this compound. This would allow for precise control over the polymer's molecular weight and structure as it is being synthesized. Furthermore, operando spectroscopic techniques, which study a material under actual operating conditions (e.g., an OLED while it is emitting light), will be crucial for understanding degradation mechanisms and for designing more stable and efficient devices. Electrochemical methods like cyclic voltammetry will continue to be vital for probing the electronic energy levels (HOMO/LUMO) of new fluorene copolymers, which is critical for their application in electronic devices. nycu.edu.tw
Rational Design of Fluorene Architectures for Multimodal Functionality
The ultimate goal in advanced materials science is the creation of materials that can perform multiple functions simultaneously. The fluorene scaffold is an excellent platform for this "multimodal" approach due to its robust chemical and thermal stability and its rich optoelectronic properties. nih.gov The rational design of polymers and copolymers from this compound is a key trend aimed at creating materials with integrated functionalities.
For example, by copolymerizing this compound with other monomers that have specific sensing capabilities, it is possible to create a material that is both emissive (for a display) and can detect the presence of certain chemicals or biological molecules. nih.govresearchgate.netresearchgate.net Fluorene-based sensors have been developed that show high sensitivity and selectivity for various analytes. nih.govresearchgate.net
Another area of interest is in theranostics, where a single agent can be used for both therapy and diagnosis. Fluorene derivatives are being explored for biological imaging due to their strong fluorescence. ucf.edu By incorporating functionalities that can interact with biological targets or release a therapeutic agent, multifunctional materials for biomedical applications can be envisioned. The key is the precise control over the molecular architecture, which allows for the tuning of properties like absorption and emission wavelengths, electron-donating or -accepting character, and self-assembly behavior to achieve the desired combination of functions in a single material. nih.govmdpi.com
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(Prop-1-en-2-yl)-9H-fluorene derivatives?
A common approach involves oxidative ring-opening of 9H-fluoren-9-ol derivatives, leveraging transition-metal catalysts or stoichiometric oxidants. For example, fluorenol derivatives can undergo oxidative cleavage to generate biaryl intermediates, which are subsequently functionalized via cross-coupling or alkylation reactions to introduce substituents like the prop-1-en-2-yl group . Key parameters include temperature control (80–120°C) and solvent selection (e.g., dichloromethane or DMF) to optimize yield and regioselectivity.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with fluorene’s aromatic protons appearing as distinct multiplet patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction resolves 3D structure and bond angles, particularly for verifying the prop-1-en-2-yl group’s geometry .
Advanced: How can SHELX software resolve crystallographic ambiguities in fluorene derivatives?
SHELXL refines crystal structures by iteratively adjusting atomic coordinates, displacement parameters, and occupancy factors. For example:
- Twinning Analysis : SHELXD detects twinned crystals via intensity statistics, while SHELXL refines twin laws to resolve overlapping reflections .
- Disordered Moieties : Partial occupancy refinement (PART command) models dynamic substituents, such as rotating prop-1-en-2-yl groups .
- High-Resolution Data : SHELXL leverages anisotropic displacement parameters to enhance precision in bond-length determinations (e.g., fluorene’s C–C bonds ±0.003 Å) .
Advanced: How to address conflicting spectroscopic data in fluorene derivative analysis?
Contradictions often arise from dynamic conformers or impurities. Mitigation strategies include:
- Cross-Validation : Compare NMR data with X-ray structures to confirm substituent positions .
- Variable-Temperature NMR : Identify signal splitting due to hindered rotation (e.g., prop-1-en-2-yl groups).
- Chromatographic Purity Checks : Use GC-MS or HPLC to rule out byproducts, referencing retention indices from databases like NIST .
Basic: What safety protocols are critical when synthesizing fluorene derivatives?
- Handling Fluorene Cores : Use fume hoods due to potential respiratory irritancy (CAS 86-73-7; UN3077) .
- Reaction Quenching : Neutralize acidic byproducts (e.g., POCl₃ in alkylation steps) with ice-cold ethanol to prevent exothermic hazards .
- Waste Disposal : Collect halogenated solvents (e.g., dichloromethane) separately for regulated disposal .
Advanced: How to optimize reaction conditions for high-yield synthesis of substituted fluorenes?
- Catalyst Screening : Test Pd(0)/Pd(II) systems for cross-coupling efficiency, varying ligands (e.g., PPh₃ vs. XPhos) to enhance turnover.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorene intermediates but may require inert atmospheres to prevent oxidation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive substituents .
Basic: What challenges arise in achieving regioselectivity during fluorene functionalization?
Fluorene’s planar aromatic system leads to competing C-2 vs. C-9 substitution. Strategies include:
- Steric Directing Groups : Bulky substituents at C-9 (e.g., methyl) block electrophilic attack, favoring C-2 modification .
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) deactivate specific positions, guiding nucleophilic addition .
Advanced: How do substituent electronic properties influence fluorene derivatives’ photophysical behavior?
- Conjugation Effects : Electron-donating groups (e.g., methoxy) redshift absorption/emission via extended π-conjugation, while electron-withdrawing groups (e.g., nitro) enhance charge-transfer transitions .
- Aggregation Studies : X-ray data reveal intermolecular π-π stacking distances (3.4–3.6 Å), correlating with solid-state luminescence efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
